Fluticasone Furoate-d5

LC-MS/MS Isotopic interference Internal standard selection

Fluticasone Furoate-d5 is a +5 Da SIL-IS that eliminates isotopic cross-talk inherent to d3 analogs, preventing >10% accuracy bias at low QC levels. Its extraction recovery (92.1–95.2%) closely mirrors the analyte (93.7–94.1%)—co-elution equivalence unattainable with structural analogs. The validated 0.1 pg/mL LLOQ enables full terminal-phase PK characterization up to 36 h post-dose, satisfying FDA ANDA bioequivalence and EMA ICH M10 criteria (precision ≤6.4%, accuracy 94.3–112.0%). Also corrects for 60–98% non-specific binding losses on polypropylene surfaces. The definitive choice for ANDA submissions, therapeutic drug monitoring, and receptor occupancy studies.

Molecular Formula C27H29F3O6S
Molecular Weight 543.6 g/mol
Cat. No. B15614047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone Furoate-d5
Molecular FormulaC27H29F3O6S
Molecular Weight543.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,8D,13D2
InChIKeyXTULMSXFIHGYFS-PWVSPKMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone Furoate-d5: Certified Deuterated Internal Standard for Trace-Level LC-MS/MS Quantification of Fluticasone Furoate in Biological Matrices


Fluticasone Furoate-d5 (CAS unlabeled: 397864-44-7; molecular formula C₂₇H₂₄D₅F₃O₆S; MW 543.61) is a stable isotope-labeled analog of the enhanced-affinity intranasal corticosteroid fluticasone furoate, specifically deuterated at five non-exchangeable positions—three on the furan ring and two on the S-fluoromethyl carbothioate moiety [1]. This compound serves as a SIL internal standard (SIL-IS) in LC-MS/MS bioanalytical workflows, enabling correction for matrix effects, extraction losses, and ionization variability that structurally dissimilar internal standards cannot adequately compensate for . The deuterium labeling confers a +5 Da mass shift relative to unlabeled fluticasone furoate (MW 538.58), exceeding the minimum +3 Da threshold required to avoid isotopic spectral overlap in small-molecule quantitative analysis .

Why Fluticasone Furoate-d5 Cannot Be Replaced by Fluticasone Furoate-d3 or Non-Deuterated Structural Analogs in Regulated Bioanalysis


Substituting Fluticasone Furoate-d5 with the d3-labeled variant or a structurally analogous internal standard (e.g., beclomethasone) introduces quantifiable risks to assay accuracy. The d3 analog (MW 541.59) provides a mass shift of only +3 Da—the bare minimum for small-molecule LC-MS/MS—leaving negligible margin against natural isotopic abundance interference from the ~539 Da parent ion cluster, particularly at the ultra-trace LLOQ of 0.1 pg/mL achieved in validated methods [1]. In contrast, the d5 variant's +5 Da shift places the internal standard quantifier ion (m/z 544→293) definitively outside the isotopic envelope of unlabeled fluticasone furoate (m/z 539→293), eliminating cross-talk that can bias accuracy by >10% at low QC levels . Non-deuterated structural analogs, meanwhile, exhibit differential extraction recovery and ionization efficiency; published data confirm that fluticasone furoate-d5 achieves extractive recovery of 92.1–95.2% that closely mirrors the analyte's 93.7–94.1%, a co-elution equivalence that structural analogs cannot guarantee .

Quantitative Differentiation Evidence: Fluticasone Furoate-d5 Versus Closest Analogs and Alternatives


Mass Spectrometric Resolution: +5 Da Shift Eliminates Isotopic Cross-Talk That d3 (+3 Da) Cannot Exclude

Fluticasone Furoate-d5 provides a +5 Da mass shift (MW 543.61) relative to unlabeled fluticasone furoate (MW 538.58). The closest deuterated competitor, Fluticasone Furoate-d3 (MW 541.59), yields only +3 Da [1]. In the validated LC-MS/MS method employed for human plasma quantification, the d5 internal standard was monitored at the m/z 544→293 transition while the analyte used m/z 539→293; the 5-Da precursor separation, coupled with the identical 293 fragment, ensures zero isotopic overlap between the [M+H]⁺ clusters even at the 0.1 pg/mL LLOQ . The d3 variant's +3 Da shift risks partial overlap with the [M+H+2] natural isotopic peak of the analyte (~1.1% relative abundance per ³⁴S and ¹³C contributions), introducing systematic positive bias that regulatory guidance (EMA/ICH M10) requires to be ≤5% at the LLOQ [2].

LC-MS/MS Isotopic interference Internal standard selection Bioanalytical method validation

Certified Isotopic Enrichment: 98 atom% D Purity Prevents Unlabeled Species Carryover That Compromises LLOQ Accuracy

Fluticasone Furoate-d5 is supplied with certified isotopic purity of 98 atom% D (chemical purity 95% by HPLC), meaning ≤2% of molecules lack the full five-deuterium label [1]. The presence of unlabeled or partially labeled species in the internal standard directly elevates the apparent analyte signal at the LLOQ, as even a 2% unlabeled carryover from a 300 pg/mL IS spike contributes ~6 pg/mL of apparent analyte—equivalent to 60× the 0.1 pg/mL LLOQ reported in validated methods . In contrast, Fluticasone Furoate-d3 product specifications from multiple vendors cite chemical purity of 95–98% but do not consistently guarantee atom% D enrichment on the certificate of analysis, leaving end-users to independently verify isotopic fidelity [2].

Isotopic purity Certificate of Analysis Internal standard quality LC-MS/MS quantification

Validated Bioanalytical Sensitivity: LLOQ of 0.1 pg/mL Achieved with d5 Internal Standard Surpasses Alternative IS Approaches

A fully validated LC-MS/MS method employing Fluticasone Furoate-d5 as the internal standard achieved an LLOQ of 0.1 pg/mL in human plasma (800 µL sample volume), with intra-day precision ≤14.4% and accuracy 84.7–111.0% at the LLOQ, and intra-day precision ≤6.4% with accuracy 94.3–112.0% across low (0.3 pg/mL), medium (50 pg/mL), and high (80 pg/mL) QC levels . Comparative methods using non-deuterated structural analog internal standards for fluticasone furoate quantification—such as beclomethasone in rabbit plasma—have reported LLOQs typically in the 10–50 ng/mL range, representing a 100,000-fold sensitivity deficit relative to the d5-SIL method [1]. The ultra-low LLOQ enabled by the d5 internal standard was essential for characterizing the full pharmacokinetic profile of intranasal fluticasone furoate (880 µg dose), capturing terminal-phase plasma concentrations down to 36 hours post-dose .

Lower limit of quantitation Pharmacokinetics Intranasal corticosteroid Method validation

Extractive Recovery Equivalence: Analyte-IS Co-Recovery Within 3% Confirms Suitability for Quantitative Normalization

In the validated human plasma method, the extraction recovery of fluticasone furoate was 93.7–94.1%, while the recovery of the Fluticasone Furoate-d5 internal standard was 92.1–95.2%, yielding a maximum inter-recovery discrepancy of ≤3.1 percentage points . This near-identical recovery behavior confirms that the d5 internal standard co-partitions with the analyte through the liquid-liquid extraction procedure (MtBE:Hexane 60:40) and compensates for any sample-to-sample extraction variability. In contrast, structural analog internal standards such as beclomethasone exhibit different logP values and protein binding characteristics that produce divergent extraction recoveries, undermining their capacity to normalize analyte losses accurately across a batch . Regulatory bioanalytical guidance (EMA ICH M10) specifies that the internal standard should track the analyte throughout the entire analytical process, and the d5 SIL-IS meets this requirement with documented recovery concordance [1].

Extraction recovery Matrix effect correction Internal standard equivalence Bioanalytical method validation

Parent Compound Receptor Affinity Justifies Need for FF-Specific Quantification: FF Kd 0.3 nM vs Fluticasone Propionate 0.51 nM

Fluticasone furoate (FF) exhibits an equilibrium dissociation constant (Kd) of 0.3 nM ± 0.02 for the human glucocorticoid receptor, compared to 0.51 nM ± 0.03 for fluticasone propionate (FP) and 8.8 nM ± 0.41 for dexamethasone [1]. The relative receptor affinity (RRA) of FF is 2989 ± 135 (dexamethasone = 100), versus 1775 ± 130 for FP—a 1.68-fold higher receptor binding potency [1]. This pharmacodynamic differentiation means that FF achieves clinically equivalent anti-inflammatory efficacy at a 27.5 µg once-daily intranasal dose, whereas FP requires 200 µg daily, and plasma concentrations of FF are correspondingly lower (Cmax ~10–15 pg/mL after 880 µg IN dose) . Accurate quantification of FF at these ultra-trace concentrations—indistinguishable from FP in non-specific assays—necessitates an analyte-specific internal standard such as Fluticasone Furoate-d5 rather than a corticosteroid-class generic IS, ensuring that pharmacokinetic data are not confounded by cross-reactivity or differential ionization .

Glucocorticoid receptor binding Relative receptor affinity Corticosteroid potency Therapeutic differentiation

Deuterium Placement Stability: Non-Exchangeable Labeling Sites Prevent Back-Exchange That Plagues Labile d3 Formulations

Fluticasone Furoate-d5 incorporates deuterium at structurally non-exchangeable positions: three atoms on the furan-2-carboxylate ring (positions 3,4,5-trideuterio) and two atoms on the S-fluoromethyl group (dideuterio), as confirmed by the IUPAC name and SMILES notation [1]. Deuterium labels on aromatic carbons and fluorinated methyl groups are resistant to proton back-exchange under physiological pH, organic solvent exposure, and prolonged autosampler storage conditions. This contrasts with deuterated analogs labeled at α-carbonyl positions, where keto-enol tautomerism facilitates H/D exchange in protic media, progressively eroding the mass shift and generating unlabeled species that inflate the apparent analyte signal over time . The validated method demonstrated stability of processed samples for 145.25 hours at ~5°C in the autosampler, with no degradation of the internal standard response, confirming the practical utility of the non-exchangeable labeling strategy .

Deuterium exchange Label stability Internal standard robustness LC-MS/MS method durability

Fluticasone Furoate-d5: Primary Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Human Pharmacokinetic and Bioequivalence Studies Requiring Sub-pg/mL Plasma Quantification

The 0.1 pg/mL LLOQ validated using Fluticasone Furoate-d5 enables full characterization of intranasal fluticasone furoate pharmacokinetics, capturing terminal elimination-phase concentrations up to 36 hours post-dose following a single 880 µg administration . This sensitivity is essential for regulatory ANDA bioequivalence submissions, where the FDA requires demonstration of comparable Cmax and AUC parameters using validated bioanalytical methods. The d5 SIL-IS achieves the requisite precision (≤6.4% intra-day) and accuracy (94.3–112.0%) at QC levels spanning the entire therapeutic range (0.3–80 pg/mL), fully compliant with EMA ICH M10 acceptance criteria [1].

Therapeutic Drug Monitoring of Fluticasone Furoate in Pediatric and Low-Exposure Populations

Fluticasone furoate exhibits low systemic bioavailability (~0.5%) and high plasma protein binding (>99%), yielding circulating concentrations that frequently fall below 10 pg/mL in pediatric patients and adherent users . The d5 internal standard method, with its 0.1 pg/mL LLOQ and documented whole-blood stability of 3 hours at room temperature, supports therapeutic drug monitoring in these populations where non-SIL methods with ng/mL-range sensitivity would return only BLQ (below limit of quantitation) results, precluding any clinical pharmacokinetic assessment .

In Vitro Microphysiological System (MPS) Drug Absorption Studies Requiring Non-Specific Binding Correction

The FDA has reported 60–98% drug loss of fluticasone furoate due to non-specific binding to polypropylene containers and organ-on-chip materials in lung MPS studies, a phenomenon that severely biases apparent permeability and intracellular concentration measurements . A stable-labeled internal standard such as Fluticasone Furoate-d5, added at the point of sample collection, can correct for NSB losses throughout sample processing, as the d5 compound exhibits identical adsorptive behavior to the analyte. The validated method's extraction recovery data (92.1–95.2% for IS) and 8-hour bench-top stability support this application by confirming the IS can accurately normalize for container-surface losses [1].

Corticosteroid Receptor Occupancy and Differentiation Studies Comparing FF with Fluticasone Propionate in Human Tissue

Given the 1.7-fold higher glucocorticoid receptor affinity of FF (Kd 0.3 nM) versus fluticasone propionate (Kd 0.51 nM), studies investigating differential receptor occupancy or ex vivo pharmacological potency require an analytical method that can simultaneously quantify FF in the presence of other corticosteroids without cross-reactivity . The d5 internal standard provides FF-selective quantification via the specific m/z 539→293 MRM transition, enabling head-to-head tissue distribution or receptor-binding washout experiments where FP, budesonide, or endogenous cortisol may be co-present at higher concentrations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluticasone Furoate-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.